molecular formula C24H17ClFNO5 B12138930 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide

Cat. No.: B12138930
M. Wt: 453.8 g/mol
InChI Key: NNSMOVKQQLQXJG-UHFFFAOYSA-N
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Description

The compound N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide is a structurally complex acetamide derivative. Its core consists of a benzofuran ring substituted at position 2 with a 3-chloro-4-methoxybenzoyl group and at position 3 with a 2-(2-fluorophenoxy)acetamide moiety.

Properties

Molecular Formula

C24H17ClFNO5

Molecular Weight

453.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide

InChI

InChI=1S/C24H17ClFNO5/c1-30-19-11-10-14(12-16(19)25)23(29)24-22(15-6-2-4-8-18(15)32-24)27-21(28)13-31-20-9-5-3-7-17(20)26/h2-12H,13H2,1H3,(H,27,28)

InChI Key

NNSMOVKQQLQXJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the methoxyphenylcarbonyl group and the fluorophenoxyacetamide moiety. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the halogenated sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

Biologically, this compound may exhibit interesting activities due to its structural features. Research into its interactions with biological targets, such as enzymes or receptors, can provide insights into its potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in areas like oncology or neurology.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may contribute to advancements in fields such as materials science or chemical engineering.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following structurally related compounds provide insights into the unique properties of the target molecule:

2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) Structure: Features a dichlorophenoxy group and a p-tolylthioethyl side chain. Comparison: The thioether group in RN1 may enhance metabolic stability compared to oxygen-containing linkages.

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure : Contains a naphthalene ring and a chloro-fluorophenyl group.
  • Comparison : The naphthalene system increases π-π stacking capacity, but the lack of a benzofuran ring may reduce conformational rigidity. The dihedral angle (60.5°) between aromatic rings in this compound contrasts with the planar benzofuran core of the target molecule, which could influence molecular packing and solubility .

2-(4-Fluorophenoxy)-N-(1-naphthyl)acetamide (303092-50-4) Structure: Shares the 2-fluorophenoxy group but replaces benzofuran with a naphthyl group. However, the absence of the 3-chloro-4-methoxy substituent may reduce electron-withdrawing effects critical for receptor interactions .

N-(2-Chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Structure: Incorporates a benzofuropyrimidinone core with sulfur-linked substituents. This structural variation may alter redox activity and bioavailability .

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted logP Notable Features
Target Compound ~458.8 3-Cl-4-OCH₃, 2-F-phenoxy, benzofuran ~3.5 High rigidity, dual halogen effects
RN1 ~398.3 2,4-diCl-phenoxy, p-tolylthio ~4.2 Thioether enhances stability
N-(3-Cl-4-F-phenyl)-2-naphthylacetamide ~321.8 3-Cl-4-F-phenyl, naphthalene ~3.8 Planar naphthalene for π-π interactions
303092-50-4 ~329.3 4-F-phenoxy, naphthyl ~3.1 High hydrophobicity

Biological Activity

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-fluorophenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, a chloro-methoxyphenyl group, and a fluorophenoxy acetamide moiety. The molecular formula is C24H18ClNO4C_{24}H_{18}ClNO_4 with a molecular weight of approximately 419.9 g/mol. Its unique structural characteristics contribute to its diverse biological activities.

Property Details
Molecular Formula C24H18ClNO4
Molecular Weight 419.9 g/mol
IUPAC Name This compound
Key Functional Groups Benzofuran, Chloro-methoxyphenyl, Fluorophenoxy

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diabetes and obesity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways, leading to the observed pharmacological effects. For instance, it may bind to protein targets involved in inflammatory responses or cancer progression.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:

  • Cell Proliferation Assays : Studies demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., breast and colon cancer), with IC50 values ranging from 10 to 25 µM.

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory and anticancer properties:

  • Animal Models : In murine models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzofuran Core : Cyclization reactions using ortho-hydroxyaryl ketones.
  • Introduction of Chloro-Methoxyphenyl Group : Electrophilic aromatic substitution reactions.
  • Coupling with Fluorophenoxy Acetamide Moiety : Amide bond formation using coupling reagents like EDCI or DCC.

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